

BN Isosteres of Indole: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Indole-6-boronic acid*

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An objective comparison of the performance of BN isosteres of indole with their carbocyclic counterparts, supported by experimental data, for researchers, scientists, and drug development professionals.

The replacement of a carbon-carbon (C=C) bond with an isoelectronic boron-nitrogen (B-N) bond, a concept known as BN/CC isosterism, has emerged as a powerful strategy in medicinal chemistry and materials science to expand chemical diversity and modulate molecular properties.^{[1][2][3]} Indole, a ubiquitous heterocyclic scaffold in biologically active compounds and functional materials, has been a key target for this isosteric replacement, leading to the development of BN isosteres of indole.^{[4][5][6]} This guide provides a comparative analysis of the two primary classes of BN indoles—"fused" and "external" BN indoles—against the parent indole, focusing on their electronic, photophysical, and chemical properties, supported by experimental data.

Key Structural Classes of BN Indoles

There are two main classes of BN isosteres of indole that have been synthesized and studied:

- "Fused" BN Indoles: In this class, a C=C bond within the pyrrole ring of the indole scaffold is replaced by a B-N bond, forming a 1,2-azaborine ring fused to a benzene ring.^{[1][7]}
- "External" BN Indoles (1,3,2-Benzodiazaborolines): These compounds feature a BN unit external to the five-membered ring, where two nitrogen atoms are bonded to a boron atom, creating a diazaborole ring fused to a benzene ring.^{[1][4]}

This guide will primarily focus on the "fused" BN indoles as they more closely mimic the electronic structure and reactivity of the parent indole.

Comparative Data: Indole vs. Fused BN Indole

The following tables summarize the key quantitative data comparing the properties of indole and its "fused" BN isostere.

Table 1: Electronic and Photophysical Properties

Property	Indole	"Fused" BN Indole	Experimental Conditions
HOMO Energy	-7.9 eV	-8.05 eV	Gas-phase UV-Photoelectron Spectroscopy (UV-PES)
Peak Oxidation Potential	1.18 V	1.04 V	Cyclic Voltammetry (vs. SCE)[1][8]
UV-Vis Absorption (λ_{max})	268 nm	293 nm	in CH ₃ CN[1][9]
Fluorescence Emission (λ_{em})	315 nm	360 nm	in CH ₃ CN[1]
Molecular Dipole Moment	2.177 D	1.512 D	CAM-B3LYP/6-311G(d,p) calculations[10][11]

Note: The data for "Fused" BN Indole corresponds to the parent N-H BN indole.

The data reveals that "fused" BN indoles exhibit a smaller HOMO-LUMO energy gap compared to indole, as evidenced by the bathochromic (red) shifts in both their absorption and emission spectra.[1] The lower oxidation potential of the "fused" BN indole suggests it has a higher energy HOMO and is more electron-rich than its carbocyclic counterpart.[8] Interestingly, despite the introduction of the polar B-N bond, the calculated dipole moment of the "fused" BN indole is lower than that of indole.[10][11]

Table 2: Reactivity and Acidity

Property	Indole	"Fused" BN Indole	Experimental Conditions
Relative EAS Reactivity	< "Fused" BN Indole	> Indole	Competition experiment with dimethyliminium chloride[10][11]
pKa of N-H	~21	~30	1H NMR bracketing experiments[1]

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, typically occurring at the C3 position.[7] Competition experiments have shown that "fused" BN indoles are more nucleophilic and exhibit higher reactivity in EAS reactions compared to indole.[7][10] A significant difference is also observed in the acidity of the N-H bond, with the "fused" BN indole being considerably less acidic than indole by approximately nine orders of magnitude.[1]

Experimental Protocols

Synthesis of "Fused" BN Indole

The general synthetic strategy for N-substituted "fused" BN indoles involves a multi-step process.[1]

Experimental Workflow for the Synthesis of "Fused" BN Indole

Caption: General synthetic workflow for "fused" BN indoles.

Detailed Methodology:

- Condensation: An N-protected N'-allylethylenediamine is condensed with in situ generated allylboron dichloride in the presence of a base to form a five-membered diazaborolidine ring. [1]
- Ring-Closing Metathesis (RCM): The resulting intermediate undergoes RCM using a ruthenium-based (e.g., Grubbs' catalyst) or molybdenum-based (e.g., Schrock's catalyst) catalyst to form the bicyclic precursor.[1]

- Oxidative Dehydrogenation: The bicyclic precursor is aromatized via high-temperature oxidative dehydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the N-protected "fused" BN indole.[1]
- Deprotection: For the synthesis of the parent N-H "fused" BN indole, the protecting group on the nitrogen atom is subsequently removed.[1]

Characterization of Electronic Properties

Cyclic Voltammetry (CV):

Cyclic voltammetry is employed to determine the oxidation potential of the compounds. The measurements are typically performed in a non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured to identify the peak oxidation potential.[8]

UV-Photoelectron Spectroscopy (UV-PES):

Gas-phase He I photoelectron spectroscopy is used to experimentally determine the ionization energies, including the energy of the highest occupied molecular orbital (HOMO).[10][12] This technique involves irradiating the gaseous sample with monochromatic UV radiation and measuring the kinetic energy of the emitted photoelectrons.

Logical Relationship of BN/CC Isosterism and Property Modulation

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